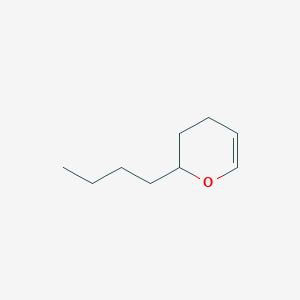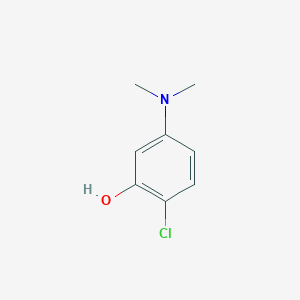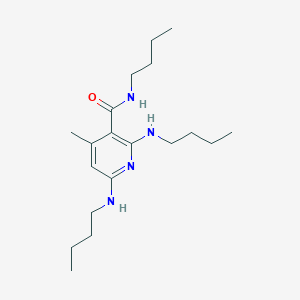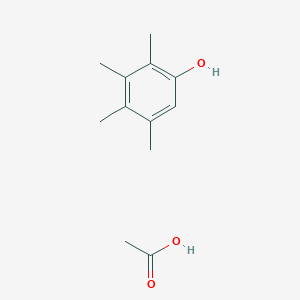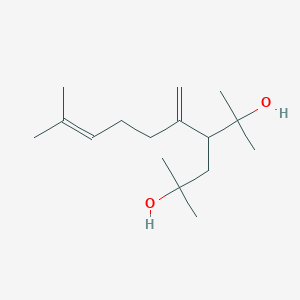
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is a chemical compound with a complex structure. It is known for its unique molecular configuration and potential applications in various scientific fields. The compound is characterized by its two hydroxyl groups and a branched alkyl chain with multiple double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a branched alkyl halide, followed by a series of reduction and oxidation reactions to introduce the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bonds in the alkyl chain can be reduced to single bonds using hydrogenation with palladium or platinum catalysts.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkyl ethers, esters
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and double bonds in the compound allow it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
m-Camphorene: A compound with a similar branched alkyl chain and double bonds.
6-Methyl-3,5-heptadien-2-one: Shares structural similarities with the double bonds and alkyl chain.
Uniqueness
2,5-Dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61194-07-8 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-(6-methylhepta-1,5-dien-2-yl)hexane-2,5-diol |
InChI |
InChI=1S/C16H30O2/c1-12(2)9-8-10-13(3)14(16(6,7)18)11-15(4,5)17/h9,14,17-18H,3,8,10-11H2,1-2,4-7H3 |
Clave InChI |
MVVIPSIYSGOKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=C)C(CC(C)(C)O)C(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


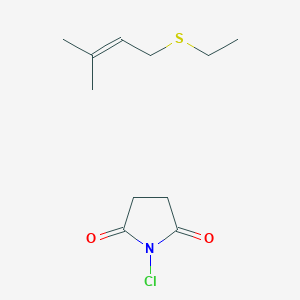
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

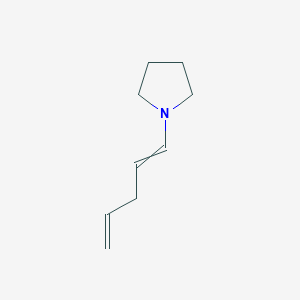
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)



